![molecular formula C9H9BrN2 B8045195 3-Bromo-8-ethylimidazo[1,2-a]pyridine](/img/structure/B8045195.png)

3-Bromo-8-ethylimidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

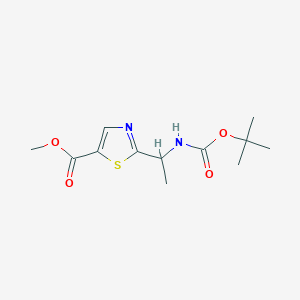

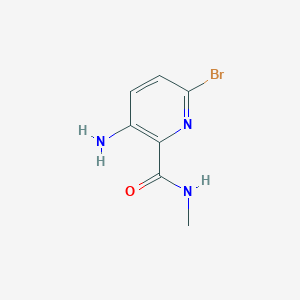

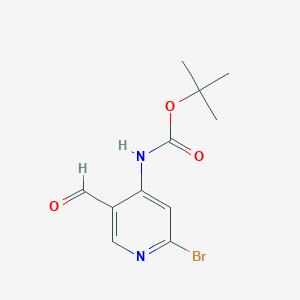

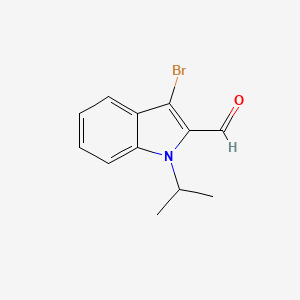

3-Bromo-8-ethylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1392211-06-1 . It has a molecular weight of 225.09 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of research in recent years . One of the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines involves the reaction of 2-pyridinylamines with arylacetaldehydes mediated by N-iodosuccinimide in dichloromethane, followed by the addition of saturated aqueous sodium bicarbonate . This method has been applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis

The molecular structure of 3-Bromo-8-ethylimidazo[1,2-a]pyridine is represented by the InChI Code: 1S/C9H9BrN2/c1-2-7-4-3-5-12-8(10)6-11-9(7)12/h3-6H,2H2,1H3 . The structure has been determined using density functional theory (DFT) and is consistent with the crystal structure determined by single crystal x-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been studied extensively. A recent review highlights the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines, crucial target products and key intermediates . The transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-8-ethylimidazo[1,2-a]pyridine include a molecular weight of 225.09 . More specific properties such as melting point, boiling point, solubility, and others are not provided in the search results.Future Directions

The future directions in the research of imidazo[1,2-a]pyridines involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The emphasis is given on the ecological impact of the methods and on the mechanistic aspects as well . The procedures efficiently applied in the preparation of important drugs and promising drug candidates are also underlined .

properties

IUPAC Name |

3-bromo-8-ethylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-7-4-3-5-12-8(10)6-11-9(7)12/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVQQBLRSDMTNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CN2C1=NC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-8-ethylimidazo[1,2-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8045115.png)

![5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B8045123.png)

![1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-one](/img/structure/B8045138.png)

![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B8045228.png)